1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

TrkA kinase inhibition ELISA enzymatic assay pain and cancer target

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034358-21-7) is a synthetic small molecule featuring a 1,2,3-triazole-substituted azetidine core linked via an ethanone bridge to a thiophen-3-yl moiety. The compound appears as Example 58 in a series of Array Biopharma patents (US8865698, US9676783, US10047097, US10774085, US11267818) claiming substituted heterocyclic compounds as Trk family kinase inhibitors.

Molecular Formula C11H12N4OS
Molecular Weight 248.3
CAS No. 2034358-21-7
Cat. No. B2918895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS2034358-21-7
Molecular FormulaC11H12N4OS
Molecular Weight248.3
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CSC=C2)N3C=CN=N3
InChIInChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-3-2-12-13-15/h1-4,8,10H,5-7H2
InChIKeyJVJJSLQXQZNDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034358-21-7): Procurement-Relevant Identity and TrkA Kinase Activity Profile


1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034358-21-7) is a synthetic small molecule featuring a 1,2,3-triazole-substituted azetidine core linked via an ethanone bridge to a thiophen-3-yl moiety . The compound appears as Example 58 in a series of Array Biopharma patents (US8865698, US9676783, US10047097, US10774085, US11267818) claiming substituted heterocyclic compounds as Trk family kinase inhibitors [1]. In TrkA enzymatic assays, this compound exhibits an IC50 of 3.10 nM [2]. Its molecular formula is C11H12N4OS, with a molecular weight of 248.31 g/mol .

Why 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone Cannot Be Casually Substituted with In-Class Analogs


The thiophene positional isomer 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2197555-72-7) differs only in the point of attachment of the sulfur heterocycle, yet this change alters both the electronic distribution and the vector of the terminal ring relative to the azetidine-triazole core . In the broader Trk inhibitor series disclosed in the patent family, minor structural modifications between contiguous examples (e.g., Example 57 vs. Example 58) result in measurable shifts in enzymatic IC50 values [1]. Generic interchange without empirical verification therefore risks introducing a compound with uncharacterized potency and selectivity, undermining experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone vs. Closest Analogs


TrkA Enzymatic Potency: Target Compound vs. Adjacent Patent Example (Example 57)

The target compound (Patent Example 58) demonstrates a TrkA IC50 of 3.10 nM in a standardized ELISA assay (pH 7.5) [1]. In the same assay format reported within the identical patent family, Example 57 (BDBM136640, a structurally distinct analog bearing a difluorophenyl-pyrrolidine motif) yields an IC50 of 2.20 nM [2]. While this constitutes a 1.4-fold difference in biochemical potency, the comparison establishes that the target compound retains single-digit nanomolar TrkA inhibitory activity and may offer differentiated physicochemical or selectivity properties that Example 57 lacks.

TrkA kinase inhibition ELISA enzymatic assay pain and cancer target

Structural Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Regioisomer

The thiophen-3-yl substituent in the target compound (CAS 2034358-21-7) places the sulfur atom meta to the ethanone linkage, whereas the thiophen-2-yl isomer (CAS 2197555-72-7) positions sulfur ortho to the attachment point. This regioisomerism is expected to influence dipole moment, π-stacking geometry, and metabolic soft spots, although direct comparative biological data for the two isomers in the same assay have not been publicly disclosed. In the absence of such data, procurement of the specifically characterized 3-thiophene isomer ensures experimental consistency.

regioisomerism heterocyclic chemistry structure-property relationships

Triazole N1 vs. N2 Regioisomer Differentiation in the Azetidine-Triazole Core

The target compound contains a 1H-1,2,3-triazol-1-yl substituent (N1-linked) on the azetidine ring . The corresponding N2-linked isomer, 2-(thiophen-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one (CAS 2178773-49-2) [1], presents an alternative connectivity that can alter hydrogen-bonding capacity and molecular shape. Although no head-to-head potency data are available, the N1 vs. N2 linkage is known to affect target binding and pharmacokinetics in related triazole-containing kinase inhibitors. Procurement of the N1 isomer rather than the N2 isomer is therefore a non-trivial specification point.

triazole regioisomerism click chemistry bioisostere

Application Scenarios for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone Based on Documented Evidence


TrkA Kinase Biochemical Screening and Hit-to-Lead Optimization

With a confirmed IC50 of 3.10 nM against TrkA in an ELISA-based enzymatic assay (pH 7.5) [1], the compound serves as a structurally defined starting point for medicinal chemistry campaigns targeting TrkA-dependent pain, inflammation, or oncology pathways. The availability of adjacent patent examples (e.g., Example 57, IC50 = 2.20 nM) provides a built-in benchmark for SAR exploration.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The compound's distinct thiophen-3-yl and 1H-1,2,3-triazol-1-yl substitution pattern makes it a valuable reference for systematic regioisomer comparisons. Researchers can use this compound to probe the impact of thiophene attachment position (3-yl vs. 2-yl) and triazole connectivity (N1 vs. N2) on target binding, selectivity, and physicochemical properties, ensuring SAR conclusions are anchored to a well-defined chemical entity .

Kinase Selectivity Panel Profiling

As a member of the pyrazolo[1,5-a]pyrimidine-derived Trk inhibitor patent family [2], this compound can be incorporated into broader kinase selectivity panels to evaluate off-target activity profiles. Its single-digit nanomolar TrkA potency warrants assessment against TrkB, TrkC, and a panel of unrelated kinases to establish selectivity fingerprints that differentiate it from more advanced leads.

Chemical Probe or Tool Compound for TrkA-Dependent Cellular Assays

Given its nanomolar biochemical potency [1], the compound is a candidate for validation as a chemical probe in cellular models of TrkA signaling. Subsequent characterization of cellular IC50, target engagement, and functional activity (e.g., inhibition of NGF-induced neurite outgrowth) would establish its utility as a tool compound alongside established inhibitors such as larotrectinib.

Quote Request

Request a Quote for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.